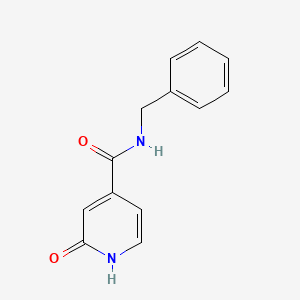

N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide” is a chemical compound . It has been isolated from the Cynodon dactylon-associated endophytic fungus Cladosporium herbarum IFB-E002 and from a sponge-derived Aspergillus niger .

Synthesis Analysis

The compound was synthesized by addition, rearrangement, and intramolecular cyclization reactions .

Molecular Structure Analysis

The three-dimensional geometry of the compound has been determined by density functional theory calculations in the gas phase . The geometrical properties such as the bond lengths, bond angles, and dihedral bond angles have been determined in the optimized molecular configuration .

Chemical Reactions Analysis

The compound was synthesized by addition, rearrangement, and intramolecular cyclization reactions . The efficiency for the monoalkyl substitution of 2-oxo-1,2-dihydropyridines was not as high as that for dialkyl substitution .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 228.25. The HOMO-LUMO energies were calculated . The charge distribution of the compound has been calculated by Natural Population Analysis (NPA) approach .

Aplicaciones Científicas De Investigación

- N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide derivatives exhibit promising pharmacological activities. Researchers explore their potential as antitumor agents, antivirals, and other therapeutic targets .

- These compounds can serve as building blocks for designing novel drugs. For instance, selective O-benzylation reactions are crucial steps in synthesizing bioactive molecules like protease inhibitors and thrombin inhibitors .

- N-benzyl-2-oxo-1,2-dihydropyridines are used as peptide mimics. They mimic the physiological activity of peptides, such as protease inhibition, thrombin inhibition, and caspase modulation .

- The selective O-benzylation of 2-oxo-1,2-dihydropyridines is achieved using a ternary system of ZnO, ZnCl2, and N,N-diisopropylethylamine (DIEA). This method allows access to a variety of O-benzyl products under mild conditions .

- N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide derivatives are part of heterocyclic systems. Researchers explore their reactivity and applications in constructing fused heterocycles, such as 1,2,3-triazoles .

- Density functional theory calculations provide insights into the three-dimensional geometry of N-benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide. Understanding its molecular structure aids in predicting properties and interactions .

Medicinal Chemistry and Drug Development

Peptide Mimicry and Bioactive Compounds

Metal-Catalyzed Cross-Coupling Reactions

Heterocyclic Chemistry

Computational Studies and Structural Insights

Mecanismo De Acción

Propiedades

IUPAC Name |

N-benzyl-2-oxo-1H-pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-12-8-11(6-7-14-12)13(17)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJGZXYSAKJIED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=O)NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2433971.png)

![2-[[3-(2,4-Dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile](/img/structure/B2433972.png)

![3-(1-(3,4-dichlorobenzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2433976.png)

![1-(2-chlorophenyl)-4-[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine](/img/structure/B2433977.png)

![1-(4-ethylphenyl)-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2433978.png)

![5-Methyl-7-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2433980.png)

![2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2433981.png)